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molecular formula C11H10N4 B8434692 5,6-Dihydropyrido[2,3-h]quinazolin-2-amine

5,6-Dihydropyrido[2,3-h]quinazolin-2-amine

Cat. No. B8434692
M. Wt: 198.22 g/mol
InChI Key: CSSKJCHLZRUYDT-UHFFFAOYSA-N
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Patent
US04762843

Procedure details

To a refluxing solution, under nitrogen, of 45.0 g (0.306 mol) of 7,8-dihydro-5(6H)-quinolinone, (Example 1), in 750 ml of toluene is added dropwise a solution of 49.8 g (0.343 mol) of tris(dimethylamino)-methane in 250 ml of toluene. The solution is refluxed for 2 hours, cooled and concentrated. The residue is dissolved in 1 l of methanol and treated with 66.2 g (0.367 mol) of guanidine carbonate. The reaction mixture is refluxed, under nitrogen, for 2 hours. The mixture is concentrated to a green solid, the solid is washed with 500 ml of water, filtered and vacuum dried to give 69.1 g of crude product. Recrystallization from acetonitrile affords 6.8 g (77%) of the title compound as a light brown solid; mp 220°-226° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
66.2 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:12][N:13]([CH:15]([N:19](C)C)[N:16](C)C)C.C(=O)(O)O.NC(N)=N>C1(C)C=CC=CC=1>[N:16]1[C:6]2[C:5]3[CH:4]=[CH:3][CH:2]=[N:1][C:10]=3[CH2:9][CH2:8][C:7]=2[CH:12]=[N:13][C:15]=1[NH2:19] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
N1=CC=CC=2C(CCCC12)=O
Name
Quantity
49.8 g
Type
reactant
Smiles
CN(C)C(N(C)C)N(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
66.2 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1 l of methanol
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed, under nitrogen, for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to a green solid
WASH
Type
WASH
Details
the solid is washed with 500 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried
CUSTOM
Type
CUSTOM
Details
to give 69.1 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=2CCC3=C(C12)C=CC=N3)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 11.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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